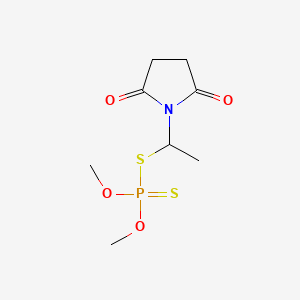
Phosphorodithioic acid, S-(1-(2,5-dioxo-1-pyrrolidinyl)ethyl) O,O-dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorodithioic acid, S-(1-(2,5-dioxo-1-pyrrolidinyl)ethyl) O,O-dimethyl ester is an organophosphorus compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a phosphorodithioic acid moiety and a pyrrolidinyl group. It is known for its reactivity and versatility in chemical synthesis and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorodithioic acid, S-(1-(2,5-dioxo-1-pyrrolidinyl)ethyl) O,O-dimethyl ester typically involves the reaction of phosphorodithioic acid derivatives with appropriate pyrrolidinyl compounds.
Industrial Production Methods
Industrial production of this compound often employs large-scale esterification and substitution reactions under controlled conditions to ensure high yield and purity. The process may involve the use of catalysts and specific reaction conditions such as temperature and pressure to optimize the production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphorodithioic acid, S-(1-(2,5-dioxo-1-pyrrolidinyl)ethyl) O,O-dimethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols and other reduced forms.
Substitution: It readily participates in nucleophilic substitution reactions, where the pyrrolidinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines and alcohols for substitution reactions. The reactions are typically carried out under controlled conditions to achieve the desired products .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Phosphorodithioic acid, S-(1-(2,5-dioxo-1-pyrrolidinyl)ethyl) O,O-dimethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various organophosphorus compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Phosphorodithioic acid, S-(1-(2,5-dioxo-1-pyrrolidinyl)ethyl) O,O-dimethyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal biochemical pathways and lead to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphorodithioic acid, O,O-diethyl ester: Similar in structure but with ethyl groups instead of methyl groups.
Phosphorodithioic acid, S-[(tert-butylthio)methyl] O,O-diethyl ester: Contains a tert-butylthio group and diethyl ester moiety.
Dimethoate: An organophosphorus compound with similar reactivity but different applications .
Uniqueness
Phosphorodithioic acid, S-(1-(2,5-dioxo-1-pyrrolidinyl)ethyl) O,O-dimethyl ester is unique due to its specific combination of the phosphorodithioic acid moiety and the pyrrolidinyl group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
19812-02-3 |
|---|---|
Molekularformel |
C8H14NO4PS2 |
Molekulargewicht |
283.3 g/mol |
IUPAC-Name |
1-(1-dimethoxyphosphinothioylsulfanylethyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C8H14NO4PS2/c1-6(16-14(15,12-2)13-3)9-7(10)4-5-8(9)11/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
WNJVWCLWQZUTMP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(N1C(=O)CCC1=O)SP(=S)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















